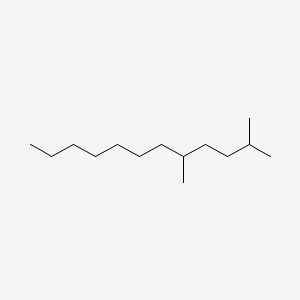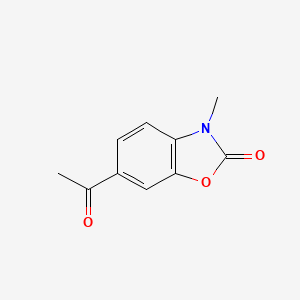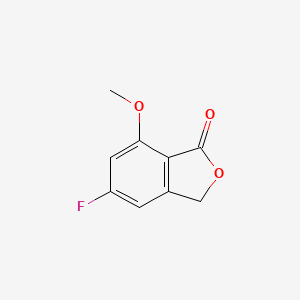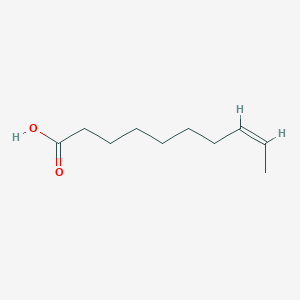
2,5-Dimethyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyldodecane is an organic compound with the molecular formula C14H30 . It is a hydrocarbon belonging to the alkane family, characterized by a straight chain of twelve carbon atoms with two methyl groups attached at the second and fifth positions. This compound is typically a colorless liquid with a relatively low density and high boiling point .
Preparation Methods
2,5-Dimethyldodecane can be synthesized through various methods. One common approach involves the methylation of dodecane . This process typically requires a suitable catalyst and specific reaction conditions to achieve the desired methylation at the second and fifth positions. Industrial production methods often involve the separation of dodecane followed by controlled methylation reactions .
Chemical Reactions Analysis
2,5-Dimethyldodecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, often using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically alcohols, ketones, or carboxylic acids.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms in the compound. .
Scientific Research Applications
2,5-Dimethyldodecane has various applications in scientific research:
Chemistry: It is used as a solvent and a reference compound in chromatographic analyses due to its well-defined structure and properties.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, particularly in understanding lipid interactions and membrane dynamics.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacokinetic studies to understand the behavior of similar aliphatic hydrocarbons in biological systems.
Industry: It is utilized as an additive in fuels and lubricants, enhancing their performance and stability .
Mechanism of Action
The mechanism of action of 2,5-Dimethyldodecane primarily involves its interactions at the molecular level. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other non-polar molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2,5-Dimethyldodecane can be compared with other similar compounds such as:
3,5-Dimethyldodecane: Similar in structure but with methyl groups at the third and fifth positions, leading to different physical and chemical properties.
2,4-Dimethyldodecane: Another isomer with methyl groups at the second and fourth positions, which also exhibits unique characteristics.
Dodecane: The parent compound without any methyl groups, serving as a baseline for comparison
The uniqueness of this compound lies in its specific methylation pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
56292-65-0 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,5-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-14(4)12-11-13(2)3/h13-14H,5-12H2,1-4H3 |
InChI Key |
KDRXSZIYLPVVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)




![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)




![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
